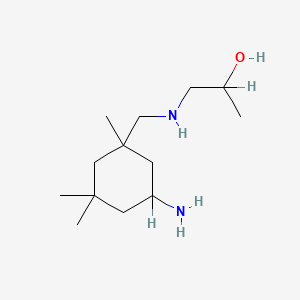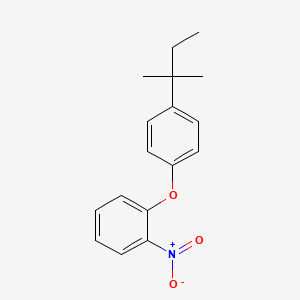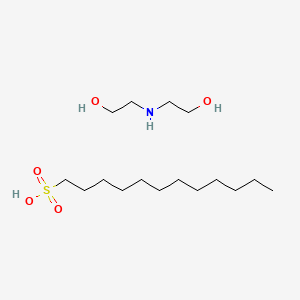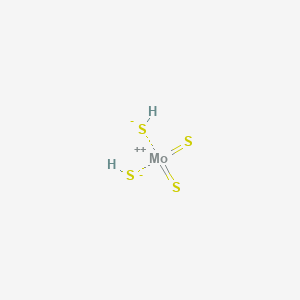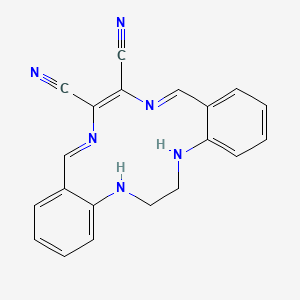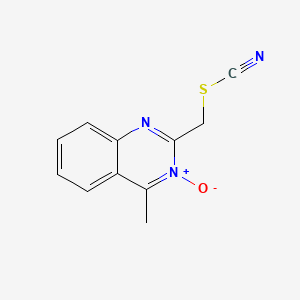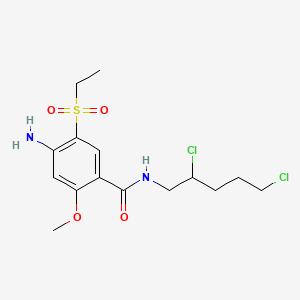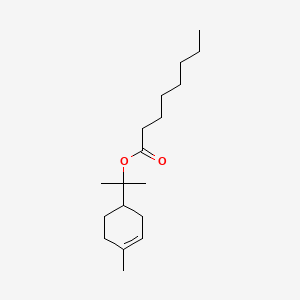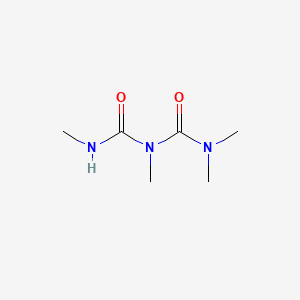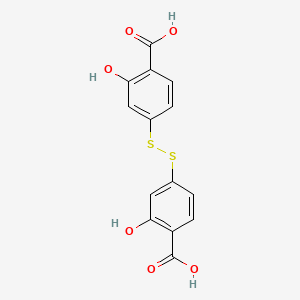
4,4'-Dithiobis(salicylic) acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Dithiobis(salicylic) acid: is an organic compound with the molecular formula C14H10O6S2 and a molecular weight of 338.36 g/mol . It is a derivative of salicylic acid, characterized by the presence of two salicylic acid molecules linked by a disulfide bond. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Dithiobis(salicylic) acid typically involves the oxidation of 4-mercaptosalicylic acid. One common method includes the use of hydrogen peroxide as an oxidizing agent in an aqueous medium. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the disulfide bond .
Industrial Production Methods
In industrial settings, the production of 4,4’-Dithiobis(salicylic) acid may involve large-scale oxidation processes using similar reagents but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
4,4’-Dithiobis(salicylic) acid undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to yield two molecules of 4-mercaptosalicylic acid.
Substitution: The hydroxyl and carboxyl groups can participate in substitution reactions to form esters and amides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Dithiothreitol, sodium borohydride.
Substitution: Alcohols (for esterification), amines (for amidation).
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: 4-Mercaptosalicylic acid.
Substitution: Esters, amides.
Scientific Research Applications
4,4’-Dithiobis(salicylic) acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of various organic compounds.
Biology: Employed in studies related to enzyme inhibition and protein modification.
Medicine: Investigated for its potential anti-inflammatory and antioxidant properties.
Industry: Utilized in the formulation of pharmaceuticals and cosmetics.
Mechanism of Action
The mechanism of action of 4,4’-Dithiobis(salicylic) acid involves its ability to interact with thiol groups in proteins and enzymes. The disulfide bond can undergo redox reactions, leading to the modification of protein structures and functions. This compound can inhibit enzymes by forming disulfide bonds with active site cysteine residues, thereby altering their activity .
Comparison with Similar Compounds
Similar Compounds
Salicylic acid: A precursor to 4,4’-Dithiobis(salicylic) acid, known for its anti-inflammatory and keratolytic properties.
4-Mercaptosalicylic acid: A related compound with a thiol group instead of a disulfide bond.
Acetylsalicylic acid (Aspirin): A widely used analgesic and anti-inflammatory agent.
Uniqueness
4,4’-Dithiobis(salicylic) acid is unique due to its disulfide bond, which imparts distinct redox properties and the ability to form reversible covalent bonds with proteins. This makes it valuable in biochemical research and potential therapeutic applications .
Properties
CAS No. |
94231-96-6 |
|---|---|
Molecular Formula |
C14H10O6S2 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
4-[(4-carboxy-3-hydroxyphenyl)disulfanyl]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C14H10O6S2/c15-11-5-7(1-3-9(11)13(17)18)21-22-8-2-4-10(14(19)20)12(16)6-8/h1-6,15-16H,(H,17,18)(H,19,20) |
InChI Key |
RYKHFZFTJQLJOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1SSC2=CC(=C(C=C2)C(=O)O)O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


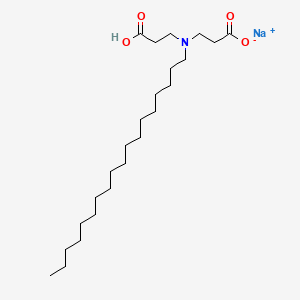
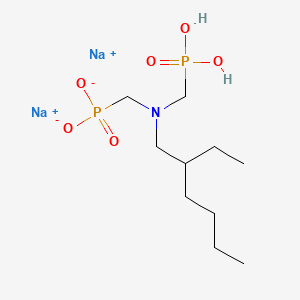
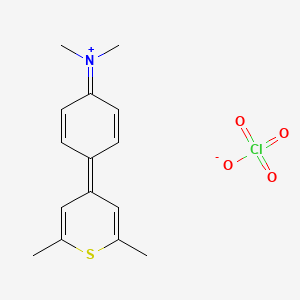
![1,1,3,3-Tetrabutyl-1,3-bis[(1-oxohexadecyl)oxy]distannoxane](/img/structure/B15180515.png)

